molecular formula C9H10BrCl B2494463 1-(1-Bromopropyl)-4-chlorobenzene CAS No. 2940-56-9

1-(1-Bromopropyl)-4-chlorobenzene

Cat. No.: B2494463
CAS No.: 2940-56-9
M. Wt: 233.53
InChI Key: OYKWFHPKDHJXFS-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C9H10BrCl and its molecular weight is 233.53. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Coordination Compounds

Research demonstrates the electrochemical synthesis of organoantimony compounds using bromoethane, 1-bromopropane, and chlorobenzene. These reactions, carried out in acetonitrile at an antimony anode, yield organoantimony compounds with high current efficiencies. The synthesized compounds have been analyzed using elemental analysis and infrared spectral studies. Coordination compounds of these organoantimony compounds have also been synthesized with ligands like 1,10-phenanthroline and 2,2'-bipyridyl (Rala, 2019).

Solubility and Purification

A study on the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions shows its increased solubility with rising temperatures. This data is crucial for its purification by crystallization, as the solubility in different solvents and temperatures affects the efficiency of the purification process (Jiang et al., 2013).

Ultrasonic Investigations

Ultrasonic investigations of mixtures of 1-Bromopropane and Chlorobenzene provide insights into molecular interactions. Parameters like adiabatic compressibility, intermolecular free length, and acoustic impedance have been studied, contributing to our understanding of the physical properties of these compounds at molecular levels (Babu et al., 2014).

Spectroscopic and Theoretical Investigations

Infrared and Raman spectral studies of 1-bromo-4-chlorobenzene have been conducted to understand its molecular structure and dynamics. These studies, coupled with theoretical calculations, provide insights into the impact of halogen substitution on benzene molecules, which is crucial for various applications in chemistry and materials science (Udayakumar et al., 2011).

Mechanism of Action

Target of Action

It is known that brominated compounds like 1-bromopropane, a similar compound, often interact with various enzymes and proteins within the body .

Mode of Action

Brominated compounds typically undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Similar brominated compounds are known to be absorbed through inhalation, oral intake, and dermal exposure . They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Exposure to similar brominated compounds has been associated with adverse developmental and reproductive effects, neurotoxicity, kidney and liver toxicity, and lung cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromopropyl)-4-chlorobenzene. For instance, the presence of other chemicals, temperature, pH, and the specific biological environment can affect its reactivity and interactions with biological targets. Moreover, personal protective equipment and well-ventilated areas can reduce exposure to this compound .

Properties

IUPAC Name

1-(1-bromopropyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKWFHPKDHJXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.